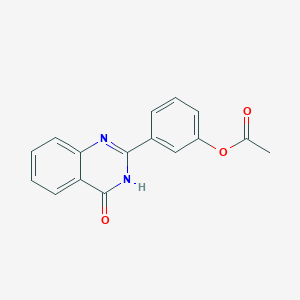

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

Description

BenchChem offers high-quality 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-oxo-3H-quinazolin-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPQKVQJRFXKQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of a specific derivative, 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, focusing on its core physicochemical properties. Understanding these characteristics is paramount for drug development professionals, as they fundamentally govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety.[4][5] This document details the causality behind experimental choices for determining critical parameters such as solubility, lipophilicity (LogP), and thermal stability. It provides field-proven, step-by-step protocols designed as self-validating systems to ensure data integrity and reproducibility, grounded in authoritative standards from bodies like the International Council for Harmonisation (ICH).[6][7]

Introduction: The Significance of the Quinazolinone Core

Quinazolinone derivatives are a privileged class of heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][8][9] The core structure, a fusion of benzene and pyrimidine rings, serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacological effects.[10] The compound of interest, 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, incorporates this key scaffold. Its physicochemical properties are the primary determinants of its behavior in biological systems.[5][11] Deviations in these properties can lead to poor pharmacokinetics and potential toxicological attrition, making their early and accurate characterization a critical step in drug discovery.[12] This guide serves as a practical manual for researchers, offering both the foundational knowledge and the detailed methodologies required to thoroughly characterize this promising compound.

Chemical Identity and Structural Features

A precise understanding of the molecule's structure is the foundation for all physicochemical analysis.

-

Compound Name: 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

-

Chemical Formula: C₁₆H₁₂N₂O₃

-

Molecular Weight: 280.28 g/mol

-

Core Structure: Quinazolin-4(3H)-one

-

Key Substituents: A phenyl acetate group at the 2-position of the quinazolinone ring.

The synthesis of such 2-substituted quinazolin-4(3H)-ones can be achieved through various established methods, often involving the condensation of an anthranilic acid derivative with an appropriate precursor.[2][9][13][14] For instance, a common route involves the reaction of anthranilamide with an aldehyde in an oxidative cyclization.[3]

Table 1: Summary of Key Physicochemical Parameters

| Property | Symbol/Unit | Typical Value Range (for drug-like compounds) | Importance in Drug Development |

| Molecular Weight | g/mol | < 500 | Influences diffusion and transport across membranes.[15][16] |

| Aqueous Solubility | µg/mL or µM | > 10 µg/mL | Critical for absorption and formulation; low solubility can lead to poor bioavailability.[17] |

| Lipophilicity | LogP | < 5 | Governs membrane permeability, protein binding, and metabolic clearance.[18] |

| Dissociation Constant | pKa | 6.0 - 8.0 (for ionizable drugs) | Determines the charge state of the molecule at physiological pH, affecting solubility and permeability.[4] |

| Melting Point | °C | N/A (Varies widely) | Indicates purity, crystal lattice energy, and aids in formulation development.[19] |

Experimental Determination of Core Physicochemical Properties

This section details the authoritative protocols for measuring the key physicochemical properties of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate. Each protocol is designed to be a self-validating system, incorporating controls and checks to ensure data accuracy.

Aqueous Solubility: The Shake-Flask Method

Causality: Aqueous solubility is arguably one of the most critical early measurements.[17] Insufficient solubility can halt the development of an otherwise potent compound. The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a definitive measure of a compound's solubility at equilibrium.[20] This is distinct from kinetic solubility, which is often used for high-throughput screening but can be less precise.[20]

Protocol: Shake-Flask Method (ICH Q6A Compliant) [6][7][21]

-

Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[22][23] It is crucial to run samples in triplicate and confirm that solubility does not increase with longer incubation times.[23]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

System Validation: A calibration curve with a minimum of five standards must be prepared to ensure linearity and accuracy of the quantification. The R² value of the curve should be >0.99.

Caption: Logic flow for LogP determination via RP-HPLC.

Ionization State: Potentiometric Titration for pKa Determination

Causality: The dissociation constant (pKa) defines the pH at which a molecule is 50% ionized. [4]This is crucial as the charge state affects solubility, permeability, and interaction with biological targets. [24]Potentiometric titration is a highly accurate and precise technique for pKa determination. [25]It involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound. [26][27] Protocol: Automated Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). Ensure the starting solution is carbonate-free. [25]2. Titration: Place the solution in an automated titrator equipped with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl (for bases) or NaOH (for acids) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant. The instrument plots a titration curve of pH versus the volume of titrant added.

-

pKa Determination: The pKa corresponds to the pH at the half-equivalence point. This is most accurately found by calculating the first or second derivative of the titration curve; the pKa occurs at the inflection point. [27]5. System Validation: The system must be calibrated with at least three standard pH buffers before use. A blank titration (without the compound) should be run to correct for the solvent system.

Thermal Properties: Differential Scanning Calorimetry (DSC)

Causality: The melting point (Tm) is a fundamental physical property that provides information on purity and crystal lattice energy. [19]Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into a sample compared to a reference as a function of temperature. [28][29]It provides a highly precise determination of the melting point and can also reveal other thermal events like glass transitions or polymorphic phase changes. [30][31] Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The instrument records the differential heat flow. An endothermic event, such as melting, appears as a peak on the thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

-

System Validation: Calibrate the instrument's temperature and enthalpy scales using certified reference standards, such as indium.

Drug Development Implications: Connecting Properties to Performance

The physicochemical data obtained from these protocols are not merely academic; they are critical inputs for predicting a drug's in vivo performance. [4][5]

Caption: Interplay of physicochemical properties and ADME parameters.

-

Solubility & Absorption: A compound must be in solution to be absorbed. Poor aqueous solubility is a primary reason for low oral bioavailability.

-

Lipophilicity & Permeability: The classic "Lipinski's Rule of Five" suggests a LogP < 5 for good oral absorption. [15][16][18][32][33]This property dictates the compound's ability to cross lipid cell membranes.

-

pKa & Distribution: The ionization state at physiological pH (around 7.4) affects where a drug distributes in the body. For example, a basic compound will be more ionized in the acidic environment of the stomach, which can impact its absorption and stability.

Conclusion

The systematic characterization of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate's physicochemical properties is an indispensable phase of its preclinical development. The protocols outlined in this guide—grounded in established, authoritative methodologies—provide a robust framework for generating high-quality, reproducible data. By understanding the causality behind each experimental choice and adhering to self-validating procedures, researchers can confidently assess the compound's drug-like potential and make informed decisions to guide its journey from a promising molecule to a potential therapeutic agent.

References

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)

- ResearchGate. (n.d.). Synthesis of 3-(4-(2-(aryl)-4-oxothiazolidin-3-yl)phenyl-2-phenylquinazolin-4(3H)-ones.

- Pires, N., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.

- Creative Biolabs. (n.d.).

- ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Medicinal Chemistry Comm. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Zhang, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

- ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Wikipedia. (n.d.). Lipinski's rule of five.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- PubMed. (2015).

- SCFBio. (n.d.). Lipinski Rule of Five.

- ResearchGate. (2009).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Creative Bioarray. (n.d.).

- PubMed. (1995).

- Chemistry LibreTexts. (2025). Differential Scanning Calorimetry (DSC).

- Iranian Journal of Pharmaceutical Research. (2012). Synthesis of some new 2,3-disubstituted-4(3H)

- gmp-compliance.org. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- CureFFI.org. (2016). Differential scanning calorimetry.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Universal Journal of Pharmaceutical Research. (2025).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ResearchGate. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)

- WuXi AppTec DMPK. (2023). How to Evaluate Lipophilicity Rapidly?

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- MDPI. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design.

- SciSpace. (n.d.).

- PMC - NIH. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.

- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- PMC - PubMed Central. (2017).

- ResearchGate. (n.d.).

- ResearchGate. (2024). (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )

- MDPI. (2022).

- Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.

- Sigma-Aldrich. (n.d.).

- YouTube. (2021). Measurement of pKa by Potentiometry.

- Lecture Notes. (2023). lipinski rule of five.

- IKEV. (n.d.). ICH Q6A Guideline.

- International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b].

- MDPI. (n.d.). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.

- Therapeutic Goods Administration (TGA). (2025). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.

- WHO Prequalification Team – Medicines. (2015).

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. fiveable.me [fiveable.me]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ujpronline.com [ujpronline.com]

- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 16. Lipinski Rule of Five [scfbio-iitd.res.in]

- 17. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 18. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. enamine.net [enamine.net]

- 21. ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 22. bioassaysys.com [bioassaysys.com]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. scispace.com [scispace.com]

- 28. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 29. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 30. Differential scanning calorimetry [cureffi.org]

- 31. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of Quinazolinone-Based Bioactive Agents

A Senior Application Scientist's Perspective on 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate and the Broader Quinazolinone Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of the potential mechanisms of action for compounds based on this core, with a specific focus on interpreting the likely activities of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate. While direct experimental data for this specific molecule is not extensively available in public literature, by examining the vast body of research on analogous quinazolinone derivatives, we can infer and propose probable biological activities and investigational pathways. This document will delve into the diverse pharmacological effects of quinazolinones, including their roles as enzyme inhibitors and modulators of cellular signaling pathways, and provide detailed experimental protocols for their evaluation.

Introduction: The Quinazolinone Scaffold - A Privileged Pharmacophore

The quinazolinone core, a bicyclic system containing a pyrimidine ring fused to a benzene ring, is a versatile platform for the development of therapeutic agents.[2] Its derivatives have been reported to possess a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, antidiabetic, and antihypertensive properties.[1][2][3][4][5] The specific biological activity is largely dictated by the nature and position of substituents on the quinazolinone ring system.

The compound of interest, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, possesses a phenyl acetate group at the 2-position of the quinazolinone core. This substitution pattern is common in many biologically active quinazolinones, suggesting that this molecule could exhibit a range of activities. This guide will explore the most prominent and well-documented mechanisms of action associated with this structural class.

Potential Mechanisms of Action of Quinazolinone Derivatives

The diverse bioactivities of quinazolinone derivatives stem from their ability to interact with various enzymes and signaling proteins. Below are some of the key mechanisms of action that have been elucidated for this class of compounds.

Enzyme Inhibition

Quinazolinones have been extensively studied as inhibitors of various enzymes critical for disease progression.

-

Kinase Inhibition: A significant number of quinazolinone derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Aberrant kinase activity is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several quinazoline-based drugs are approved for cancer therapy and act by inhibiting EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis.[6][7] The quinazoline scaffold typically binds to the ATP-binding pocket of the kinase domain.

-

-

Tyrosinase Inhibition: Certain quinazolinone derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8][9] This makes them promising candidates for the treatment of hyperpigmentation disorders. The inhibitory mechanism often involves chelation of the copper ions in the enzyme's active site.[8][9]

-

DNA Gyrase Inhibition: In the realm of antibacterial agents, some quinazolinone derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[10] By inhibiting this enzyme, these compounds can effectively block bacterial proliferation.[10]

-

Other Enzyme Targets: The versatility of the quinazolinone scaffold allows for the inhibition of a wide range of other enzymes, including phosphodiesterase (PDE), carbonic anhydrase (CA), α-glucosidase, and α-amylase.[1][11]

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, quinazolinone derivatives can exert their effects by modulating complex cellular signaling cascades.

-

Induction of Apoptosis: A common mechanism for the anticancer activity of quinazolinones is the induction of programmed cell death, or apoptosis, in cancer cells. This can be achieved through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[12]

-

Cell Cycle Arrest: Many cytotoxic quinazolinone derivatives have been shown to arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cell proliferation.[6][13]

Antioxidant and Anti-inflammatory Activity

Several quinazolinone derivatives have demonstrated significant antioxidant and anti-inflammatory properties.[14][15]

-

Radical Scavenging: The antioxidant activity is often attributed to the ability of the molecule to scavenge free radicals, thereby mitigating oxidative stress.[14][15]

-

Inhibition of Inflammatory Mediators: The anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[12]

Proposed Investigational Workflow for 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

Given the lack of specific data for the title compound, a logical first step in its investigation would be a broad-spectrum screening approach to identify its primary biological activities.

Caption: Proposed workflow for elucidating the mechanism of action.

Key Experimental Protocols

To investigate the potential mechanisms of action of a novel quinazolinone derivative, a series of well-established in vitro and in vivo assays are employed.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of the compound against specific enzymes.

Example: Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Cell-Based Assays

Objective: To assess the effect of the compound on cellular processes in a more physiologically relevant context.

Example: Cell Viability and Apoptosis Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Viability Assessment (MTT Assay): a. Add MTT reagent to the wells and incubate. b. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Apoptosis Assessment (Annexin V/PI Staining): a. Harvest the treated cells. b. Stain the cells with Annexin V-FITC and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Determine the IC50 for cell viability and quantify the percentage of apoptotic cells.

In Vivo Studies

Objective: To evaluate the efficacy and safety of the compound in a living organism.

Example: Xenograft Tumor Model

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Data Presentation

Quantitative data from these experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Bioactivity Data for a Quinazolinone Derivative

| Assay Type | Target/Cell Line | Endpoint | Result |

| Enzyme Inhibition | EGFR Kinase | IC50 | 0.5 µM |

| Enzyme Inhibition | VEGFR-2 Kinase | IC50 | 1.2 µM |

| Cell-Based | A549 (Lung Cancer) | IC50 (Viability) | 2.5 µM |

| Cell-Based | HCT116 (Colon Cancer) | IC50 (Viability) | 5.1 µM |

| In Vivo | A549 Xenograft | Tumor Growth Inhibition | 60% at 50 mg/kg |

Conclusion and Future Directions

The quinazolinone scaffold represents a highly fruitful area of research in medicinal chemistry, with a proven track record of producing clinically successful drugs. While the specific mechanism of action for 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate remains to be elucidated, the extensive literature on related compounds provides a strong foundation for targeted investigation. Future research should focus on a systematic evaluation of this compound's activity against key cancer-related kinases and its effects on cell proliferation and survival in relevant cancer cell lines. Such studies will be instrumental in unlocking the therapeutic potential of this and other novel quinazolinone derivatives.

References

-

Biological Activity of Quinazolinone Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of 3,4-dihydro-4-oxoquinazoline derivatives as potential anticonvulsants. (1983). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). ACS Omega. Retrieved January 26, 2026, from [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). Innovare Academic Sciences. Retrieved January 26, 2026, from [Link]

-

Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2017). Future Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. Retrieved January 26, 2026, from [Link]

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). Scientific Reports. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (2022). PubMed. Retrieved January 26, 2026, from [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. (2017). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2018). Future Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

biological activity of quinazolinone derivatives

An In-depth Technical Guide to the Biological Activity of Quinazolinone Derivatives

Authored by a Senior Application Scientist

Preamble: The Quinazolinone Scaffold - A Privileged Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged structures" due to their ability to bind to a wide array of biological targets with high affinity. The quinazolinone core, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring, stands as a quintessential example of such a scaffold.[1][2] First synthesized in the late 19th century, this deceptively simple structure has become the bedrock for an astonishingly diverse range of biologically active compounds, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[3][4][5]

This guide provides a deep dive into the multifaceted biological activities of quinazolinone derivatives. We will move beyond a mere cataloging of effects to explore the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern potency and selectivity, and the robust experimental protocols required to validate these activities. The focus here is on the "why"—the causal links between molecular design, experimental methodology, and therapeutic outcome.

The quinazolinone system primarily exists in three isomeric forms: 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazolinedione, with the 4(3H)-quinazolinone isomer being the most extensively studied and therapeutically relevant scaffold.[3][6] It is the strategic functionalization of this core at its various positions (primarily C2, N3, C6, and C7) that unlocks its vast therapeutic potential.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The fight against cancer has been a major driver of quinazolinone research, leading to the successful development of clinically approved drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®).[1] These compounds underscore the scaffold's power to selectively interfere with signaling pathways that are dysregulated in cancer cells.

Core Mechanisms of Antitumor Action

Quinazolinone derivatives exert their anticancer effects through several distinct and often overlapping mechanisms.[6]

1.1.1. Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Rationale: The EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals promoting cell growth, proliferation, and survival.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division. This makes it a prime therapeutic target. The quinazolinone core has proven to be an exceptional scaffold for designing potent EGFR kinase inhibitors.[7]

Mechanism of Inhibition: These derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling proteins like PI3K and MAPK. This blockade effectively shuts down the pro-survival signals, leading to cell cycle arrest and apoptosis.[6]

1.1.2. Disruption of Microtubule Dynamics

The Rationale: Microtubules are essential components of the cytoskeleton, playing a critical role in forming the mitotic spindle during cell division. Drugs that interfere with tubulin polymerization or depolymerization can halt cells in mitosis, ultimately triggering apoptosis. This is a clinically validated anticancer strategy.

Mechanism of Inhibition: Certain 2-styrylquinazolin-4(3H)-ones and related derivatives bind to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into functional microtubules.[6] The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and subsequent cell death.[6]

1.1.3. Inhibition of DNA Repair (PARP-1 Inhibition)

The Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

Mechanism of Inhibition: Novel pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have been identified as potent PARP-1 inhibitors.[1] By blocking the enzyme's ability to repair DNA damage, these compounds selectively kill cancer cells that are heavily reliant on PARP-1 for survival.

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic modification of the quinazolinone scaffold has yielded key insights into the structural requirements for anticancer potency.

| Position | Substituent Effect | Target Pathway |

| C4 | An anilino group is crucial for EGFR kinase inhibition. Specific substitutions on this ring modulate potency and selectivity. | EGFR |

| C6, C7 | Small, electron-withdrawing groups or methoxy groups often enhance EGFR inhibitory activity. | EGFR |

| N3 | Substitution with various aryl or alkyl groups can significantly influence activity against different cell lines. | General Cytotoxicity |

| C2 | Styryl groups are associated with tubulin polymerization inhibition. Phenyl or other heterocyclic groups can be tailored for various targets. | Tubulin, PARP-1 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system to determine the concentration at which a quinazolinone derivative inhibits cancer cell growth by 50% (IC50).

Causality-Driven Rationale: The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[8][9] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2). Causality: This allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring consistent response to the drug.

-

Compound Treatment: Prepare a serial dilution of the quinazolinone derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[8] Causality: Serial dilution is critical for generating a dose-response curve to accurately calculate the IC50 value.

-

Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient for the compound to exert its antiproliferative or cytotoxic effects, spanning multiple cell cycles.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for mitochondrial reductases in viable cells to convert the MTT into formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well.[9] Agitate the plate gently to ensure complete dissolution of the formazan crystals. Causality: DMSO is a powerful organic solvent required to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Antimicrobial Activity - A Scaffold for Combating Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the discovery of novel antimicrobial agents. Quinazolinone derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[1][10]

Core Mechanisms of Antimicrobial Action

2.1.1. Inhibition of Bacterial DNA Gyrase

The Rationale: DNA gyrase is a type II topoisomerase found in bacteria but not in higher eukaryotes. It is essential for introducing negative supercoils into DNA, a process required for DNA replication and transcription. Its unique presence in bacteria makes it an excellent target for selective antibiotics.

Mechanism of Inhibition: Several quinazolinone derivatives have been shown to inhibit DNA gyrase.[11] By binding to the enzyme, they prevent the re-ligation of DNA strands after the initial cleavage step, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

2.1.2. Interaction with the Cell Wall

Some studies propose that certain quinazolinone derivatives exert their antibacterial effects, particularly against Gram-positive bacteria, by interacting with and disrupting the integrity of the bacterial cell wall.[1] This mechanism is less defined but may involve interference with cell wall biosynthesis enzymes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of quinazolinones is highly dependent on their substitution pattern.

| Position | Substituent Effect |

| N3 | An aromatic ring at this position is often essential for activity.[1] |

| C2 | Methyl, amine, or thiol groups are beneficial.[1] |

| C6, C8 | The presence of halogen atoms (e.g., Iodine, Bromine) significantly improves antibacterial activity.[1] |

| C4 | Substitution with amine or substituted amine groups can enhance activity.[1] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Causality-Driven Rationale: This method systematically exposes a standardized inoculum of bacteria to decreasing concentrations of the test compound. The "minimum inhibitory concentration" is a critical quantitative measure of a drug's potency. The protocol includes controls to ensure the bacteria are viable and the medium is not contaminated.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Causality: A standardized inoculum is crucial for reproducibility; too high a density can overwhelm the drug, while too low can give a falsely potent result.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinazolinone derivative in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate, leaving the last two wells for controls. Causality: Two-fold dilutions provide a logarithmic concentration gradient to pinpoint the MIC value effectively.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound.

-

Controls:

-

Growth Control: One well should contain only the inoculum in MHB (no compound). Causality: This ensures the bacteria are viable and capable of growth under the test conditions.

-

Sterility Control: One well should contain only sterile MHB. Causality: This confirms that the medium and the plate are not contaminated.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth. Causality: Visual inspection is a simple yet effective method to determine the endpoint. The growth control must be turbid and the sterility control must be clear for the test to be valid.

Part 3: Anti-inflammatory Activity - Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting central signaling pathways that regulate the inflammatory response.[3]

Core Mechanism: Inhibition of the NF-κB Pathway

The Rationale: Nuclear Factor-kappa B (NF-κB) is a master transcription factor for the inflammatory response.[14] In its inactive state, it is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[14] Inhibiting this pathway is a highly sought-after anti-inflammatory strategy.

Mechanism of Inhibition: Certain quinazoline derivatives have been shown to be potent inhibitors of NF-κB activation.[15][16] They can act at various points, with some compounds preventing the degradation of IκB, while others directly block the nuclear translocation of the active NF-κB dimer.[17] This prevents the expression of inflammatory mediators, thereby reducing the inflammatory response.

Part 4: Anticonvulsant Activity - Modulating Neuronal Excitability

Quinazolinone derivatives have also shown promise as central nervous system (CNS) agents, particularly as anticonvulsants.

Core Mechanism: Positive Allosteric Modulation of GABAA Receptors

The Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. It acts on the GABAA receptor, which is a ligand-gated chloride ion channel. When GABA binds, the channel opens, allowing chloride ions to flow into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. Enhancing this inhibitory neurotransmission is a cornerstone of anticonvulsant therapy.

Mechanism of Action: Many CNS-active quinazolinones function as positive allosteric modulators (PAMs) of the GABAA receptor.[18][19] They do not bind to the same site as GABA but to a separate, allosteric site (often the benzodiazepine site).[20] This binding induces a conformational change in the receptor that increases the affinity for GABA or increases the frequency or duration of channel opening when GABA is bound. The net effect is an enhancement of GABAergic inhibition, which helps to suppress the excessive neuronal firing characteristic of a seizure.[20]

Conclusion and Future Outlook

The quinazolinone scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be decorated with a vast array of functional groups have allowed medicinal chemists to fine-tune its properties to interact with an impressive range of biological targets. From the targeted inhibition of kinases in cancer to the broad-spectrum disruption of microbial growth, the versatility of this core is undeniable.

Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single quinazolinone molecules that can modulate multiple targets simultaneously (e.g., inhibiting both EGFR and VEGFR in cancer).

-

Overcoming Resistance: Developing new derivatives that are effective against drug-resistant cancer cells or microbial strains.

-

Improving Pharmacokinetics: Optimizing the scaffold to enhance properties like oral bioavailability, metabolic stability, and reduced off-target toxicity.

The journey of the quinazolinone derivative from a laboratory curiosity to a clinically vital pharmacophore is a powerful narrative of chemical innovation meeting biological need. Its story is far from over, and it will undoubtedly continue to be a source of new therapeutic breakthroughs for years to come.

References

-

Al-Suhaimi, E. A., Ghorab, M. M., & Al-Said, M. S. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research, 13(Suppl), 1-18. [Link]

-

Al-Salem, H. S., & El-Dahmy, R. M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8567. [Link]

-

Kumar, A., Sharma, S., & Sharma, A. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7350. [Link]

-

Li, Y., Wang, Y., & Li, J. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5433. [Link]

-

Wang, D., Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

-

Various Authors. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Arias, J. A. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Contemporary Oncology, 19(2), 96-102. [Link]

-

Srivastava, J. K., et al. (2010). Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. Bioorganic & Medicinal Chemistry, 18(1), 89-98. [Link]

-

Horne, K. M., & Cadle, R. M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

He, W., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4392-4404. [Link]

-

Crocetti, L., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13032. [Link]

-

Various Authors. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

-

Various Authors. (2022). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. ResearchGate. [Link]

-

Al-Obaid, A. M., et al. (2009). Substituted Quinazolines, Part 3: Synthesis, in vitro anti-cancer activity and in vivo anti-inflammatory activity of 2-substituted-mercapto-3,4-dihydro-4-oxo-quinazolines. European Journal of Medicinal Chemistry, 44(6), 2379-2391. [Link]

-

Various Authors. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER. [Link]

-

Zhang, H., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3338. [Link]

-

Various Authors. (2022). Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. MDPI. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Crocetti, L., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13032. [Link]

-

Hameed, A., et al. (2021). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Molecules, 26(18), 5488. [Link]

-

Various Authors. (2023). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]

-

Various Authors. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

-

Various Authors. (2009). Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (2021). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. [Link]

-

Various Authors. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays [mdpi.com]

- 20. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

The Quinazolinone Core in Modern Therapeutics: A Technical Guide to the Synthesis and Application of Belumosudil Intermediate (CAS 371947-93-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical intermediate 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate (CAS No. 371947-93-2), a critical building block in the synthesis of the Rho-associated coiled-coil kinase 2 (ROCK2) inhibitor, Belumosudil (Rezurock). We will delve into the synthetic chemistry that utilizes this intermediate, the profound biological impact of its end-product, Belumosudil, and the experimental methodologies crucial for its characterization and evaluation.

Introduction: The Significance of the Quinazolinone Scaffold and Belumosudil

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant properties. The subject of this guide, 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, serves as a key precursor to Belumosudil, a first-in-class ROCK2 inhibitor.

Belumosudil has been approved for the treatment of chronic graft-versus-host disease (cGVHD), a serious and often fatal complication of allogeneic hematopoietic stem cell transplantation.[1] Its mechanism of action, centered on the modulation of the ROCK2 signaling pathway, represents a significant advancement in the management of immune-mediated and fibrotic diseases.

Synthetic Pathway to Belumosudil: The Role of Intermediate 371947-93-2

The synthesis of Belumosudil is a multi-step process in which 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate plays a pivotal role. The following is a representative synthetic route, based on established methodologies.

Experimental Protocol: Synthesis of Belumosudil

Step 1: Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate (CAS 371947-93-2)

Step 2: Chlorination of the Quinazolinone Core

The intermediate 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is then subjected to chlorination to activate the 4-position of the quinazolinone ring for subsequent nucleophilic substitution.

Step 3: Nucleophilic Aromatic Substitution with 5-Aminoindazole

The chlorinated intermediate is then reacted with 5-aminoindazole in a nucleophilic aromatic substitution reaction to couple the two key heterocyclic moieties of the Belumosudil structure.

Step 4: Final Assembly of Belumosudil

The final step involves the attachment of the N-isopropylacetamide side chain to the phenolic hydroxyl group.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway of Belumosudil highlighting the role of the quinazolinone intermediate.

Mechanism of Action: Belumosudil as a ROCK2 Inhibitor

Belumosudil exerts its therapeutic effects through the selective inhibition of ROCK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation and fibrosis.[1] In the context of cGVHD, the ROCK2 pathway is dysregulated, leading to an imbalance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), as well as excessive fibrotic activity.

By inhibiting ROCK2, Belumosudil modulates the downstream signaling of STAT3 and STAT5.[2] It downregulates the phosphorylation of STAT3, which is critical for the differentiation and function of Th17 cells.[2] Concurrently, it upregulates the phosphorylation of STAT5, promoting the expansion and suppressive function of Treg cells.[2] This rebalancing of the Th17/Treg ratio helps to quell the inflammatory cascade that drives cGVHD. Furthermore, Belumosudil's inhibition of ROCK2 directly impacts fibrotic processes by reducing collagen deposition and myofibroblast differentiation.

ROCK2 Signaling Pathway in cGVHD and the Impact of Belumosudil

Caption: Belumosudil inhibits ROCK2, leading to a decrease in pro-inflammatory Th17 cells and an increase in anti-inflammatory Treg cells, thereby reducing inflammation and fibrosis.

Experimental Evaluation of Belumosudil's Activity

The characterization of Belumosudil's pharmacological activity involves a series of in vitro and in vivo assays. Below are representative protocols for key experiments.

ROCK2 Kinase Inhibition Assay

This assay quantifies the ability of Belumosudil to inhibit the enzymatic activity of ROCK2.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human ROCK2 enzyme, a specific peptide substrate, and assay buffer in a 96-well plate.

-

Compound Addition: Add serial dilutions of Belumosudil or a vehicle control to the wells.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the Belumosudil concentration.

Flow Cytometry Analysis of Th17 and Treg Cell Populations

This method is used to assess the effect of Belumosudil on the differentiation of T helper cell subsets from peripheral blood mononuclear cells (PBMCs).

Protocol:

-

Cell Culture: Isolate PBMCs from healthy donor blood and culture them in the presence of T cell activators (e.g., anti-CD3/CD28 beads) and polarizing cytokines to induce Th17 or Treg differentiation.

-

Compound Treatment: Treat the cells with various concentrations of Belumosudil or a vehicle control.

-

Cell Staining: After a suitable incubation period (e.g., 3-5 days), harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular markers (e.g., IL-17 for Th17 cells and FoxP3 for Treg cells).

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of CD4+IL-17+ (Th17) and CD4+FoxP3+ (Treg) cells in each treatment group.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and activity of Belumosudil.

Table 1: In Vitro Activity of Belumosudil

| Parameter | Value | Source |

| ROCK2 IC50 | ~100 nM | [1] |

| ROCK1 IC50 | ~3 µM | [1] |

Table 2: Clinical Efficacy of Belumosudil in cGVHD (ROCKstar Study)

| Endpoint | Belumosudil 200 mg Once Daily | Belumosudil 200 mg Twice Daily | Source |

| Overall Response Rate (ORR) | 74% (95% CI, 62-84) | 77% (95% CI, 65-87) | [3] |

| Complete Response (CR) | 6% | 6% | [4] |

| Partial Response (PR) | 69% | Not Reported | [4] |

| Median Time to Response | 1.8 months | Not Reported | [4] |

Conclusion and Future Directions

The chemical intermediate 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is a cornerstone in the synthesis of Belumosudil, a highly effective and selective ROCK2 inhibitor. The therapeutic success of Belumosudil in treating chronic graft-versus-host disease underscores the power of targeting the ROCK2 signaling pathway to modulate immune responses and combat fibrosis. Future research will likely focus on expanding the therapeutic applications of Belumosudil to other inflammatory and fibrotic conditions, as well as developing next-generation ROCK2 inhibitors with improved pharmacological profiles. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of medicine.

References

-

Belumosudil with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus-host disease. PubMed. [Link]

-

A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Technical Disclosure Commons. [Link]

-

FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy. National Institutes of Health. [Link]

-

ROCK2 Kinase Assay Kit. BPS Bioscience. [Link]

-

Supplementary Material 1. The gating procedure for flow cytometry analysis of Treg and Th-17 subclass in CD4+ T cells. For flow. Frontiers. [Link]

-

Flow cytometry analysis of Th17 and Treg cells. (a) The scatter plot... ResearchGate. [Link]

-

Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer. National Institutes of Health. [Link]

-

US Patent No. 8357693. Regulations.gov. [Link]

-

A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide or its salts. Technical Disclosure Commons. [Link]

- WO2024000060A1 - Salts of belumosudil, crystalline forms and pharmaceutical compositions thereof and their use in the treatment of chronic graft-versus-host disease.

-

JAK2 activation induces the activation of STAT3, STAT5, and ERK... ResearchGate. [Link]

-

Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study. PubMed. [Link]

-

Introduction to Th1 Th2 Th17 Cells and Selection of Indicators. Elabscience. [Link]

- US12097202B2 - Methods of administering Belumosudil for treatment of chronic graft versus host disease.

-

Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland. Frontiers. [Link]

-

2-(3-(4-(1H-Indazol-5-ylamino)-2-quinazolinyl)phenoxy)-N-(1-methylethyl)acetamide. PubChem. [Link]

-

Activation of STAT3 and STAT5 Signaling in Epithelial Ovarian Cancer Progression: Mechanism and Therapeutic Opportunity. MDPI. [Link]

-

Crystal structure of the Rho-associated coiled-coil kinase 2 inhibitor belumosudil bound to CK2α. PubMed. [Link]

-

Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells. PubMed Central. [Link]

-

Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}-N-(propan-2-yl) acetamide mesylate and dimesy. Technical Disclosure Commons. [Link]

-

A Method for Measuring Rho Kinase Activity in Tissues and Cells. National Institutes of Health. [Link]

-

Targeting STAT3 and STAT5 in Cancer. National Institutes of Health. [Link]/pmc/articles/PMC7409249/)

Sources

- 1. 2-(3-(4-(1H-Indazol-5-ylamino)-2-quinazolinyl)phenoxy)-N-(1-methylethyl)acetamide | C26H24N6O2 | CID 11950170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Belumosudil: Synthesis and Description_Chemicalbook [chemicalbook.com]

- 3. Introduction to Th1 Th2 Th17 Cells and Selection of Indicators [elabscience.com]

- 4. US8357693B2 - Pharmacokinetically improved compounds - Google Patents [patents.google.com]

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 2-Substituted Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic scaffold composed of a fused benzene and pyrimidine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs. The versatility of the quinazolinone nucleus, particularly the accessibility of its C2 position for substitution, allows for the fine-tuning of its biological profile. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-substituted quinazolinones, offering insights into the chemical nuances that govern their efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. By dissecting the causality behind experimental choices and grounding our claims in authoritative references, we aim to equip researchers with the knowledge to rationally design the next generation of quinazolinone-based therapeutics.

Anticancer Activity: Targeting the Engines of Proliferation

The quest for novel anticancer agents has extensively focused on the quinazolinone scaffold, with the substituent at the 2-position playing a pivotal role in modulating cytotoxic and cytostatic effects. A primary mechanism of action for many 2-substituted quinazolinones is the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Structure-Activity Relationship Insights

The nature of the 2-substituent profoundly influences the anticancer potency of quinazolinone derivatives. Aromatic and heteroaromatic moieties are common features, with their substitution patterns dictating the affinity for specific kinase targets.

-

Aryl Substituents: The presence of a phenyl ring at the 2-position is a well-established motif. Electron-withdrawing or electron-donating groups on this ring can significantly alter activity. For instance, studies have shown that certain substitutions can enhance the inhibitory activity against key oncogenic kinases.

-

Heterocyclic Substituents: The incorporation of heterocyclic rings, such as furan, thiophene, or pyridine, at the 2-position has yielded compounds with potent antiproliferative activity. These moieties can engage in specific hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases.

-

Linker and Side Chain Modifications: The introduction of a linker, such as an ether or a thioether bridge, between the quinazolinone core and the 2-substituent can optimize the compound's orientation within the target's active site. Furthermore, the addition of basic side chains can improve pharmacokinetic properties.[1][2]

Table 1: Anticancer Activity of Representative 2-Substituted Quinazolinones

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-Methoxyphenyl | Various | Varies | [2] |

| 1b | 2-(Furan-2-yl) | Jurkat, NB4 | < 5 | [3] |

| 1c | 2-(Thiophen-2-yl) | Jurkat | Potent | [3] |

| 1d | 2-(4-Chlorophenyl)thio | Various | Varies | [4] |

Mechanism of Action: Kinase Inhibition and Beyond

Many 2-aryl-substituted quinazolinones exert their anticancer effects by targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[2] The quinazolinone scaffold acts as a hinge-binder, while the 2-substituent extends into the hydrophobic pocket of the kinase domain.

Caption: Interaction of 2-substituted quinazolinone with a kinase active site.

Beyond kinase inhibition, some derivatives induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[2] Others have been shown to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase.[2]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

A standard method to evaluate the cytotoxic potential of 2-substituted quinazolinones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Threats

2-Substituted quinazolinones have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. The substituent at the C2 position is a key determinant of the antimicrobial spectrum and potency.

Structure-Activity Relationship Insights

-

Aryl and Heteroaryl Groups: The presence of substituted aryl or heteroaryl moieties at the 2-position is crucial for antimicrobial activity. Halogen substitutions on the phenyl ring have been shown to enhance antibacterial effects.

-

Thioether Linkages: Incorporating a sulfur bridge to connect various heterocyclic systems to the 2-position of the quinazolinone core has been a successful strategy in developing potent antimicrobial agents.[4]

-

Amine and Hydrazide Moieties: The introduction of amine or hydrazide functionalities at the 2-position can improve the compound's ability to interact with microbial targets and cross biological membranes.[4]

Table 2: Antimicrobial Activity of Selected 2-Substituted Quinazolinones

| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 2a | 2-(4-Chlorophenyl)thio | S. aureus | Varies | [4] |

| 2b | 2-(Indol-3-yl)acetamide | E. coli | Varies | [4] |

| 2c | 2-(Thioacetohydrazide) | C. albicans | Varies | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Prepare a two-fold serial dilution of the test quinazolinone compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. 2-Substituted quinazolinones have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship Insights

The anti-inflammatory activity of 2-substituted quinazolinones is closely tied to their ability to selectively inhibit COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

-

Aryl and Heteroaryl Groups: The nature of the aromatic or heteroaromatic ring at the 2-position influences COX-2 selectivity. The presence of specific substituents on these rings can enhance binding to the COX-2 active site.

-

Thioether and Amide Linkers: The incorporation of thioether or amide linkers at the 2-position has been shown to improve anti-inflammatory potency and COX-2 selectivity.[4]

-

Conjugation with NSAIDs: Hybrid molecules created by conjugating known NSAIDs, like ibuprofen, to the quinazolinone scaffold have demonstrated enhanced anti-inflammatory activity and improved safety profiles.[4]

Table 3: Anti-inflammatory Activity of Representative 2-Substituted Quinazolinones

| Compound ID | 2-Substituent | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| 3a | 2-(Indol-3-yl)acetamide | Varies | High | [4] |

| 3b | 2-(Ibuprofen conjugate) | Varies | High | [4] |

| 3c | 2-(Thioacetohydrazide) | Varies | High | [4] |